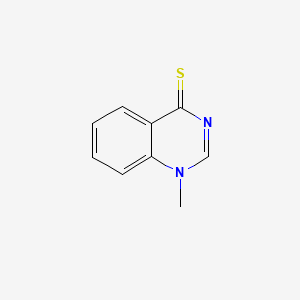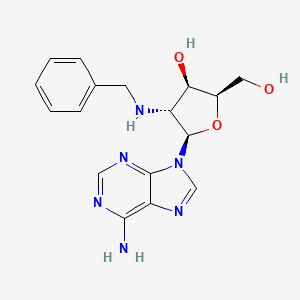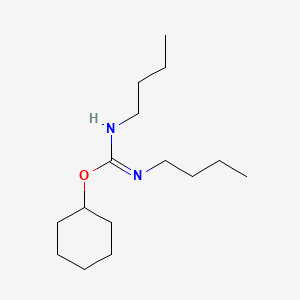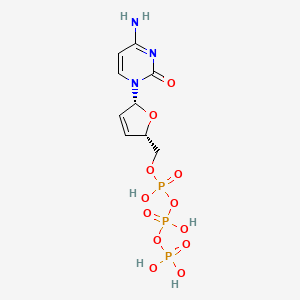
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, along with a 1,2-ethanedisulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate typically involves the chloromethylation of 4-methylthiazole followed by the introduction of the 1,2-ethanedisulfonate group. The chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the chloromethylation step followed by sulfonation using ethanedisulfonic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate involves its interaction with biological molecules through the thiazole ring and the chloromethyl group. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole, 4-methyl-5-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Thiazole, 5-(bromomethyl)-4-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Thiazole, 5-(methylthio)-4-methyl-: Similar structure but with a methylthio group instead of a chloromethyl group.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-, 1,2-ethanedisulfonate is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. The 1,2-ethanedisulfonate group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
13614-23-8 |
|---|---|
Molekularformel |
C7H12ClNO6S3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/C5H6ClNS.C2H6O6S2/c1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
DYAVAEIRLPHPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)












